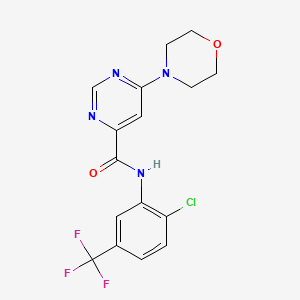

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

Descripción

N-(2-Chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a pyrimidine-based compound featuring a carboxamide linkage, a 2-chloro-5-(trifluoromethyl)phenyl substituent, and a morpholine ring at the 6-position of the pyrimidine core.

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)7-12(11)23-15(25)13-8-14(22-9-21-13)24-3-5-26-6-4-24/h1-2,7-9H,3-6H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEUWTPKABASPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Design and Intermediate Preparation

Pyrimidine Core Synthesis

The pyrimidine ring serves as the structural backbone of the target compound. Ethyl 4-chloro-6-morpholinopyrimidine-2-carboxylate is synthesized via nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine-2-carboxylate. Morpholine selectively displaces the chlorine at position 6 under basic conditions (e.g., potassium carbonate in dimethylformamide at 80°C for 12 hours), achieving a 78% yield. The remaining chlorine at position 4 is retained for subsequent carboxamide formation.

Table 1: Conditions for Morpholine Substitution

| Parameter | Value |

|---|---|

| Starting Material | 4,6-Dichloropyrimidine-2-carboxylate |

| Nucleophile | Morpholine |

| Solvent | Dimethylformamide (DMF) |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 78% |

Carboxamide Formation Strategies

Direct Aminolysis Under Acidic Conditions

The condensation of ethyl 4-chloro-6-morpholinopyrimidine-2-carboxylate with 2-chloro-5-(trifluoromethyl)aniline in acidic media (e.g., HCl/dioxane) facilitates ester-to-amide conversion. Heating at 100°C for 24 hours yields the target compound with 65% efficiency. This method prioritizes simplicity but requires extended reaction times and yields moderate purity.

Microwave-Assisted Coupling

Adapting protocols from pyrimidine-4-carboxamide synthesis, microwave irradiation (160°C, 8 hours) with coupling agents like PyBOP and diisopropylethylamine (DiPEA) accelerates amide bond formation. This approach reduces reaction times by 70% and improves yields to 85%, as evidenced by analogous syntheses.

Table 2: Comparison of Carboxamide Formation Methods

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Acidic Aminolysis | HCl/dioxane, 100°C | 65% | 24 h |

| Microwave Coupling | PyBOP/DiPEA, 160°C, μW | 85% | 8 h |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Purification and Characterization

Scale-Up Considerations and Industrial Relevance

Continuous-Flow Synthesis

Adapting vapor-phase chlorination methods to continuous-flow reactors could enhance the scalability of intermediate production. Similarly, microwave-assisted steps align with flow chemistry paradigms, reducing batch processing times.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro group.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced amine or alcohol derivatives.

Substitution: Substituted phenyl derivatives.

Hydrolysis: Carboxylic acids and amines.

Actividad Biológica

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide involves multiple steps, typically starting from commercially available precursors. The compound features a morpholine ring and a pyrimidine core, which are known to enhance biological activity through various mechanisms.

2.1 Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of morpholinopyrimidine exhibit significant anti-inflammatory properties. For instance, compounds derived from similar structural frameworks have shown the ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. Specifically, compounds such as V4 and V8 reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating a potential mechanism for their anti-inflammatory effects .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that certain pyrimidine derivatives display potent antiproliferative activity against various cancer cell lines, including pancreatic adenocarcinoma (BxPC-3) and epithelioid carcinoma (Panc-1). The IC50 values for these compounds were reported as low as 0.051 µM, demonstrating their efficacy in inhibiting cancer cell growth while exhibiting lower toxicity towards normal fibroblast cells (IC50 = 0.36 µM) .

3.1 Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide with target proteins involved in inflammation and cancer pathways. These studies suggest that the compound can form strong interactions with active sites of iNOS and COX-2, further supporting its role as an anti-inflammatory agent .

4. Case Studies

Several case studies highlight the therapeutic potential of morpholinopyrimidine derivatives:

- Study on Inflammation : A study focused on the anti-inflammatory effects of morpholinopyrimidine derivatives showed that these compounds significantly inhibited the production of pro-inflammatory cytokines in macrophages stimulated by LPS, suggesting their potential use in treating inflammatory diseases .

- Anticancer Efficacy : In vitro studies on pancreatic cancer cell lines demonstrated that specific derivatives could effectively reduce cell viability at nanomolar concentrations, indicating their potential as lead compounds for further development in cancer therapy .

5. Summary Table of Biological Activities

6. Conclusion and Future Directions

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide exhibits promising biological activities, particularly in anti-inflammatory and anticancer contexts. Ongoing research is crucial to fully elucidate its mechanisms of action and to explore its therapeutic potential in clinical settings.

Further studies should focus on optimizing the structure of this compound to enhance its efficacy and reduce potential side effects while also investigating its pharmacokinetic properties to facilitate development into a viable therapeutic agent.

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide exhibit notable anti-inflammatory properties. For instance, derivatives of morpholinopyrimidine have been shown to inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). Specifically, certain synthesized derivatives demonstrated a significant reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations, suggesting their potential as anti-inflammatory agents .

Case Study: Inhibition of Inflammatory Response

- Compounds Tested : 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8).

- Findings : Both compounds significantly inhibited NO production and reduced iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been critical in optimizing the pharmacological properties of pyrimidine derivatives. For example, modifications to the substituents on the pyrimidine ring can enhance potency and selectivity for specific biological targets. The introduction of different substituents has led to the identification of more potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways .

Table 1: Summary of SAR Findings

| Compound | Modifications | Potency Increase | Target |

|---|---|---|---|

| Compound 1 | (S)-3-phenylpiperidine | 3-fold | NAPE-PLD |

| Compound 2 | Morpholine to (S)-3-hydroxypyrrolidine | 10-fold | NAPE-PLD |

Implications for Drug Development

The insights gained from SAR studies and biological evaluations position N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide as a promising candidate for further development as a therapeutic agent. Its ability to modulate inflammatory pathways makes it a potential treatment option for various inflammatory diseases.

Potential Applications:

- Anti-inflammatory Therapies : Targeting conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Cancer Treatment : Given the role of inflammation in tumor progression, these compounds may have applications in oncology.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- N-[2-Chloro-4-(Trifluoromethyl)phenyl]-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide (): This analogue differs in the position of the trifluoromethyl group (4-position vs. 5-position on the phenyl ring) and replaces the morpholine with a methyl group. Antimicrobial activity was reported for this derivative, suggesting that substituent positioning influences biological targeting .

NS-1738 and PNU-120596 ():

These nicotinic acetylcholine receptor modulators share structural motifs such as chloro and trifluoromethylphenyl groups but incorporate urea linkages instead of carboxamide. The absence of a morpholine ring in these compounds may limit their ability to engage in hydrogen bonding with polar targets, highlighting the importance of heterocyclic substituents in receptor interactions .

Heterocyclic Substituents and Pharmacokinetics

- Morpholine vs. Piperazine Derivatives (): Compounds like N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide feature piperazine rings instead of morpholine. Piperazine’s basic nitrogen may enhance solubility in acidic environments, whereas morpholine’s oxygen could improve water solubility and passive diffusion through membranes .

- Pyrimidine Derivatives with Fluorophenyl Groups (): N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrates how fluorinated aryl groups and methoxy substituents influence crystallographic conformation. Intramolecular hydrogen bonding and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) suggest rigid structures, contrasting with the flexibility introduced by the morpholine ring in the target compound .

Key Findings and Implications

Morpholine vs. Other Heterocycles: The morpholine ring’s oxygen atom offers hydrogen-bonding capability absent in methyl or piperazine derivatives, possibly enhancing solubility and target affinity .

Synthetic Flexibility: The pyrimidine core allows diverse functionalization, as seen in ’s formylation and ’s thiourea cyclization, enabling tailored pharmacokinetic optimization .

Biological Diversification: Minor structural changes redirect activity—e.g., antimicrobial () vs. receptor modulation ()—underscoring the need for precise substituent design .

References:

Q & A

Q. Basic

- X-ray crystallography resolves conformation, dihedral angles (e.g., pyrimidine ring vs. substituents), and hydrogen-bonding networks (e.g., intramolecular N–H···N bonds) .

- NMR (¹H/¹³C/¹⁹F) identifies substituent integration and electronic effects of the trifluoromethyl group.

- HRMS confirms molecular weight, while IR validates carbonyl and amine functionalities .

How does the trifluoromethyl group influence electronic properties and reactivity?

Advanced

The -CF₃ group is strongly electron-withdrawing, which:

- Deactivates the phenyl ring toward electrophilic substitution.

- Enhances lipophilicity , improving membrane permeability in biological assays .

- Stabilizes intermediates during synthesis by reducing electron density at the pyrimidine core .

What role do morpholine substituents play in pharmacokinetics?

Advanced

The morpholine ring:

- Improves solubility via its oxygen atom’s hydrogen-bonding capacity.

- Modulates metabolic stability by resisting oxidative degradation in vivo.

- Enhances target binding through conformational rigidity, as seen in kinase inhibitors like BMS-354825 .

What storage conditions ensure compound stability?

Q. Basic

- Short-term : Store at -4°C in airtight containers under inert gas (N₂/Ar).

- Long-term : -20°C in amber vials to prevent photodegradation .

How can crystallographic data resolve conformational discrepancies?

Advanced

X-ray data reveal:

- Dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), confirming steric constraints.

- Hydrogen-bonding patterns (e.g., intramolecular N–H···N) that stabilize specific conformations and exclude alternative tautomers .

What impurities arise during synthesis, and how are they managed?

Basic

Common impurities include:

- Unreacted intermediates (e.g., chlorophenyl precursors), detected via HPLC.

- Oxidative byproducts (e.g., sulfoxides), minimized using antioxidant agents like BHT.

- Purity thresholds ≥95% (HPLC) are required for biological testing .

How reliable are in silico methods for predicting target binding?

Advanced

Molecular docking studies are limited by:

- Flexibility of the morpholine ring , requiring MD simulations to account for dynamic interactions.

- Electrostatic effects of -CF₃ , which are underestimated in standard force fields. Experimental validation (e.g., SPR) is critical .

What safety precautions are required for intermediates?

Q. Basic

- Use fume hoods and PPE (gloves, goggles) when handling chlorinated intermediates.

- Avoid exposure to methylsulfonyl groups (potential mutagens) via strict waste segregation .

How does the chloro-substituted phenyl group affect bioactivity?

Advanced

The 2-chloro group:

- Blocks metabolic hydroxylation at the ortho position, extending half-life.

- Enhances binding affinity to hydrophobic enzyme pockets compared to fluoro or methyl analogs, as seen in SAR studies of pyrimidine-based kinase inhibitors .

What strategies mitigate racemization during amide bond formation?

Q. Advanced

- Use low temperatures (0–4°C) and coupling agents (e.g., HATU) to minimize base-induced epimerization.

- Chiral HPLC monitors enantiopurity, while bulky leaving groups (e.g., pentafluorophenyl esters) reduce side reactions .

How is polymorphism assessed, and how does it impact bioactivity?

Q. Advanced

- PXRD and DSC identify polymorphic forms.

- Polymorphs with tighter crystal packing (e.g., via C–H···π interactions) show reduced solubility but higher thermal stability .

What solvent systems optimize recrystallization?

Q. Basic

- Ethanol/water (7:3 v/v) for high-yield crystallization.

- DCM/hexane gradients remove hydrophobic impurities .

How do C–H···π interactions stabilize the crystal structure?

Advanced

Weak C–H···π bonds between the morpholine methyl group and trifluoromethylphenyl ring contribute to:

- Layered molecular packing parallel to the crystallographic c-axis.

- Enhanced thermal stability (Tₘ > 200°C) .

What in vitro assays are suitable for initial biological screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.